N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core linked to a pyrazole ring via a carboxamide bridge. The molecule is further substituted with a 3-morpholinopropyl group and a methyl group at the 1- and 5-positions of the pyrazole, respectively. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . The morpholine moiety contributes to improved solubility and membrane permeability, while the pyrazole ring may facilitate hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-15-14-17(22-23(15)2)19(26)25(9-5-8-24-10-12-27-13-11-24)20-21-16-6-3-4-7-18(16)28-20;/h3-4,6-7,14H,5,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORRQBGDPCJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O
- Molecular Weight : 313.4 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
This structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.
Pharmacological Effects
-
Anti-inflammatory Activity
- Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide have been evaluated against cyclooxygenase (COX) enzymes, demonstrating inhibition comparable to established anti-inflammatory drugs like diclofenac .
- Analgesic Properties
- Antimicrobial Activity
The mechanism by which N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide exerts its effects is likely multifaceted:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, these compounds reduce the synthesis of pro-inflammatory prostaglandins.
- Interaction with Receptors : The morpholinopropyl group may facilitate binding to specific receptors involved in pain and inflammation pathways.
Table 1: Summary of Biological Activities
Case Study Examples
-
Case Study on Anti-inflammatory Activity
- In a study involving carrageenan-induced paw edema in rats, N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide was administered at varying doses. Results indicated a dose-dependent reduction in edema compared to control groups.
- Case Study on Antimicrobial Efficacy
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The 6-methoxy analog (Table 1) introduces a methoxy group on the benzothiazole ring, which increases lipophilicity and may alter binding affinity to hydrophobic enzyme pockets compared to the target compound .
- Both compounds retain the morpholinopropyl group, suggesting shared solubility-enhancing strategies.
Physicochemical Properties
Table 2: Hypothetical Property Comparison*
Key Observations :
- The hydrochloride salt of the target compound likely improves solubility over neutral analogs like oxadiazole-thiol derivatives .
- Methoxy substitution may enhance crystallinity and thermal stability due to improved van der Waals interactions .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding plays a pivotal role in the solid-state properties of such compounds. In contrast, the 6-methoxy analog introduces an additional hydrogen bond acceptor (methoxy oxygen), which may alter packing motifs . Etter’s graph set analysis could rationalize differences in melting points and solubility between analogs .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting benzo[d]thiazol-2-amine derivatives with activated pyrazole-carboxylic acid intermediates under coupling agents like EDC/HOBt.
- Morpholinopropyl incorporation : Alkylation or nucleophilic substitution reactions to introduce the 3-morpholinopropyl group, often requiring polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
- Hydrochloride salt formation : Final treatment with HCl in a solvent such as ethanol or dichloromethane to improve stability and solubility . Critical parameters: Temperature control (often 0–80°C), anhydrous conditions, and purification via column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
- HPLC : Purity assessment using reverse-phase chromatography with UV detection .
- Elemental Analysis : Confirmation of C, H, N, and Cl content for the hydrochloride salt .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases, proteases, or other targets using fluorogenic/colorimetric substrates (e.g., ATPase activity for kinases) .
- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines to identify antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling be integrated into designing derivatives with enhanced target affinity?
- Molecular docking : Use software like AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases or receptors) .
- Quantum chemical calculations : Analyze electronic properties (e.g., HOMO/LUMO) to optimize reactivity and stability .
- Free-energy perturbation (FEP) : Predict binding free energy changes for structural modifications . Validation: Cross-check computational results with experimental IC₅₀ or Kd values .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Iterative refinement : Adjust force field parameters or solvation models in simulations to better match experimental binding data .
- Experimental validation : Use site-directed mutagenesis or X-ray crystallography to confirm binding interactions .
- Statistical analysis : Apply multivariate regression to identify outliers or confounding variables in assay conditions .
Q. How can Design of Experiments (DoE) optimize reaction parameters in multi-step syntheses?
- Screening designs : Use Plackett-Burman or fractional factorial designs to identify critical factors (e.g., solvent, temperature, catalyst) .
- Response surface methodology (RSM) : Central composite designs to maximize yield and purity while minimizing byproducts .
- Robustness testing : Evaluate parameter ranges (e.g., ±10°C temperature variation) to ensure reproducibility .
Q. What advanced analytical techniques study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address conflicting results in enzyme inhibition assays?
- Replicate experiments : Ensure consistency across biological replicates and assay plates .
- Control validation : Verify enzyme activity with known inhibitors and substrates .
- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
